Home > Products > Screening Compounds P102873 > 2-{[4-allyl-5-(5-bromo-2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-ethylphenyl)acetamide
2-{[4-allyl-5-(5-bromo-2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-ethylphenyl)acetamide -

2-{[4-allyl-5-(5-bromo-2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-ethylphenyl)acetamide

Catalog Number: EVT-4915499
CAS Number:
Molecular Formula: C21H21BrN4O2S
Molecular Weight: 473.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Sodium 2-((5-bromo-4-((4-cyclopropyl-naphth-1-yl)methyl)-4H-1,2,4-triazol-3- yl)thio)acetate (1c)

  • Compound Description: This compound serves as a potent inhibitor of uric acid transporter 1 (URAT1), showing promise as a treatment for hyperuricemia in gout. []
  • Relevance: Both this compound and the target compound, 2-{[4-allyl-5-(5-bromo-2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-ethylphenyl)acetamide, share a core structure consisting of a 1,2,4-triazole ring substituted at the 3 and 5 positions. The 3 position is linked to a thioacetic acid moiety, while the 5 position features an aromatic substituent. The presence of bromine as a substituent on the central triazole ring further strengthens the structural similarity. []

Sodium 2-((5-bromo-4-((4-n-propylnaphth-1-yl)methyl)-4H-1,2,4-triazol-3- yl)thio)acetate (1j)

  • Compound Description: Demonstrating significant potency, this compound acts as a URAT1 inhibitor, exhibiting 78-fold greater activity compared to the parent compound, lesinurad. []
  • Relevance: This compound shares a nearly identical core structure with 2-{[4-allyl-5-(5-bromo-2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-ethylphenyl)acetamide. Both possess a 1,2,4-triazole ring, substituted at the 3 and 5 positions with a thioacetic acid group and a naphthylmethyl group, respectively. Furthermore, the presence of a bromine substituent on the triazole ring in both compounds highlights their close structural relationship. []

Sodium 2-((5-bromo-4-((4-bromonaphth-1-yl)methyl)-4H-1,2,4-triazol-3- yl)thio)acetate (1m)

  • Compound Description: This compound displays strong inhibitory activity against URAT1, proving to be 76-fold more potent compared to lesinurad. []
  • Relevance: Structurally, this compound closely resembles 2-{[4-allyl-5-(5-bromo-2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-ethylphenyl)acetamide. Both share a central 1,2,4-triazole ring with a thioacetic acid group at the 3 position and a substituted naphthylmethyl group at the 5 position. The presence of bromine on both the triazole ring and the naphthyl group further emphasizes their structural similarity. []

N-(4-ethylphenyl)-2-((4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl) thio) acetamide (VUAA1)

  • Compound Description: This compound serves as a ligand for AcerOr2, an olfactory receptor in Apis cerana cerana (Eastern honeybee), indicating its potential role in odorant recognition and coding in this species. []
  • Relevance: VUAA1 and the target compound, 2-{[4-allyl-5-(5-bromo-2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-ethylphenyl)acetamide, share the common structural feature of a 1,2,4-triazole ring. This ring is substituted at the 3-position with a thioacetamide group in both compounds. Although the substituents on the triazole ring and the acetamide nitrogen differ, the presence of this core structure underscores their structural similarity within a broader chemical context. []

2-[[5-[(4-aminophenoxy)methyl]-4-phenyl-4H- 1,2,4-triazol-3-yl]thio]-N-(substituted aryl)acetamide (5a-h)

  • Relevance: These compounds share a common structural foundation with 2-{[4-allyl-5-(5-bromo-2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-ethylphenyl)acetamide. Both feature a central 1,2,4-triazole ring substituted with a thioacetamide moiety at the 3-position and an aromatic ring at the 5-position. This structural resemblance suggests a potential for shared biological activities or mechanisms of action. []

2-(5-(6-Bromo-2-methyl-4-oxoquinazolin-3(4H)-yl)-4H-1,2,4-triazol-3-ylthio)-N-(substituted benzylidene) acetohydrazides (5a-5l)

  • Compound Description: This group of compounds was synthesized and characterized as potential non-steroidal anti-inflammatory and analgesic agents. []
  • Relevance: Structurally, this series of compounds bears a resemblance to 2-{[4-allyl-5-(5-bromo-2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-ethylphenyl)acetamide. They both share a 1,2,4-triazole ring as a central motif. Although the substituents on the triazole ring and the acetamide nitrogen differ, the presence of this core structure suggests a potential for shared chemical properties or reactivity patterns. []

N-(6-nitrobenzothiazol-2-yl)-2-[[4-phenyl-5-((quinolin-8-yloxy)methyl)-4H-1,2,4-triazol-3-yl]thio]acetamide (5a)

  • Compound Description: This compound, alongside N-(6-fluorobenzothiazol-2-yl)-2-[[4-phenyl-5-((quinolin-8-yloxy)methyl)-4H-1,2,4-triazol-3-yl]thio]acetamide (5d), exhibited the most potent activity within a series of synthesized 3,4,5-trisubstituted 1,2,4-triazole derivatives. Notably, these compounds displayed greater efficacy against fungi compared to bacteria. []
  • Relevance: This compound and 2-{[4-allyl-5-(5-bromo-2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-ethylphenyl)acetamide share a core structure comprised of a 1,2,4-triazole ring substituted at the 3 and 5 positions. The 3 position is linked to a thioacetamide moiety, while the 5 position features an aromatic substituent. This structural similarity suggests a possible basis for shared biological activities or mechanisms of action. []

N-(6-fluorobenzothiazol-2-yl)-2-[[4-phenyl-5-((quinolin-8-yloxy)methyl)-4H-1,2,4-triazol-3-yl]thio]acetamide (5d)

  • Compound Description: This particular compound, along with N-(6-nitrobenzothiazol-2-yl)-2-[[4-phenyl-5-((quinolin-8-yloxy)methyl)-4H-1,2,4-triazol-3-yl]thio]acetamide (5a), demonstrated the most potent activity within a series of synthesized 3,4,5-trisubstituted 1,2,4-triazole derivatives. It is noteworthy that these compounds exhibited stronger antifungal activity compared to their antibacterial effects. []
  • Relevance: This compound shares a core structural framework with 2-{[4-allyl-5-(5-bromo-2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-ethylphenyl)acetamide, characterized by a central 1,2,4-triazole ring. This ring is substituted at the 3-position with a thioacetamide moiety and at the 5-position with an aromatic group. This structural similarity suggests a potential for shared biological activities or mechanisms of action. []

1-(4-toluenesulfonyl)-4-(3-mercapto-4-methyl-4H-1,2,4-triazol-5-yl) piperidine (8)

  • Compound Description: This compound is a key intermediate in the synthesis of azinane triazole-based derivatives. []
  • Relevance: This compound and the target compound both contain the 1,2,4-triazole ring. While their structures differ in other aspects, the shared presence of the triazole ring suggests a potential for some common chemical properties. []

1-(4-toluenesulfonyl)-4-[3-(N-alkyl/phenyl/aryl-2-ethanamoyl thio)-4-methyl-4H-1,2,4-triazol-5-yl] piperidine (12a–o)

  • Compound Description: These compounds are azinane triazole-based derivatives designed as potential inhibitors of acetylcholinesterase (AchE), α-glucosidase, urease, lipoxygenase (LOX), and butyrylcholinesterase (BChE), which are relevant targets for Alzheimer's disease and diabetes mellitus. []
  • Relevance: These derivatives and the target compound share the common structural motif of a 1,2,4-triazole ring. While they differ in their substituents and overall structures, the presence of the triazole ring suggests a potential for some overlap in their chemical characteristics or biological activities. []

4-N-(Substituted-2-hydroxyphenyl)-imino-5-(4-methyl-1,2,3-thiadiazol-5-yl)-2H-1,2,4-triazole-3-thiones (3a—3d)

  • Compound Description: These compounds were used as precursors for the synthesis of novel S(N)-β-D-glucosides with antibacterial activities. []

2-N-(2′,3′,4′,6′-tetra-O-acetyl-β-D-glucopyranosyl)-4-N-(3,5-dibromo-2-hydroxyphenyl)-imino-5-(4-methyl-1,2,3-thiadiazol-5-yl)-1,2,4-triazole-3-thione (4d)

  • Compound Description: This compound is an S(N)-β-D-glucoside synthesized from a 1,2,4-triazole-3-thione precursor. It showed significant antibacterial activity in vitro, particularly against Staphylococcus aureus, Monilia albican, and Escherichia coli. []

3-S-(2′,3′,4′,6′-tetra-O-acetyl-β-D-glucopyranosyl-thio)-4-N-(3,5-dibromo-2-hydroxyphenyl)-imino-5-(4-methyl-1,2,3-thiadiazol-5-yl)-4H-1,2,4-triazole (5d)

  • Compound Description: This compound is another S(N)-β-D-glucoside synthesized from a 1,2,4-triazole precursor. It exhibited strong antibacterial activity in vitro, particularly against Staphylococcus aureus, Monilia albican, and Escherichia coli. []

Properties

Product Name

2-{[4-allyl-5-(5-bromo-2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-ethylphenyl)acetamide

IUPAC Name

2-[[5-(5-bromo-2-hydroxyphenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-ethylphenyl)acetamide

Molecular Formula

C21H21BrN4O2S

Molecular Weight

473.4 g/mol

InChI

InChI=1S/C21H21BrN4O2S/c1-3-11-26-20(16-12-15(22)9-10-18(16)27)24-25-21(26)29-13-19(28)23-17-8-6-5-7-14(17)4-2/h3,5-10,12,27H,1,4,11,13H2,2H3,(H,23,28)

InChI Key

AKROXNUDIDYIEX-UHFFFAOYSA-N

SMILES

CCC1=CC=CC=C1NC(=O)CSC2=NN=C(N2CC=C)C3=C(C=CC(=C3)Br)O

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CSC2=NN=C(N2CC=C)C3=C(C=CC(=C3)Br)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.